molecular formula C10H13ClN2O B3117818 6-Chloro-pyridine-2-carboxylic acid diethylamide CAS No. 227453-44-3

6-Chloro-pyridine-2-carboxylic acid diethylamide

Cat. No. B3117818
CAS RN: 227453-44-3
M. Wt: 212.67 g/mol
InChI Key: FGCMQANIPVXFJM-UHFFFAOYSA-N
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Description

6-Chloro-pyridine-2-carboxylic acid diethylamide is a chemical compound with the CAS Number: 227453-44-3 . It has a molecular weight of 212.68 and its IUPAC name is 6-chloro-N,N-diethyl-2-pyridinecarboxamide .


Molecular Structure Analysis

The InChI code for 6-Chloro-pyridine-2-carboxylic acid diethylamide is 1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.68 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Research has shown various synthesis processes for compounds related to 6-Chloro-pyridine-2-carboxylic acid diethylamide. For instance, a study reported the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighting the step-by-step process and characterization of the compound (Anuradha et al., 2014).
  • Structural Characterization : The characterization of similar compounds often includes techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. Such studies provide detailed insights into the molecular structure and properties of these compounds (Devi et al., 2015).

Chemical Properties and Reactions

  • Chemical Reactivity : Studies often explore the reactivity of related compounds under various conditions. For example, research on compounds like 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide shows how different chemical treatments lead to the synthesis of novel compounds (Yang Yun-shang, 2010).
  • Interaction with Other Chemicals : The interaction of these compounds with other chemicals, leading to the formation of new compounds, is a significant area of research. For instance, studies demonstrate the transformation of certain pyridine compounds with amines and other reactants to produce new chemical entities (Bakhite et al., 2005).

Potential Applications

  • Catalysis and Coordination Chemistry : Some research explores the potential of these compounds in catalysis and coordination chemistry. For example, amides synthesized from picolinic acid and pyridine-2,6-dicarboxylic acid are investigated for their applications in these fields (Devi et al., 2015).
  • Polymer Science : The synthesis and characterization of polyamides involving pyridyl moieties, such as those derived from 6-Chloro-pyridine-2-carboxylic acid diethylamide, have implications in polymer science. These compounds are studied for their solubility, thermal properties, and potential applications in novel polymer materials (Faghihi & Mozaffari, 2008).

properties

IUPAC Name

6-chloro-N,N-diethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCMQANIPVXFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-pyridine-2-carboxylic acid diethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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